molecular formula C16H13BrClNO2 B3621417 N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3621417
M. Wt: 366.63 g/mol
InChI Key: IUOCNUIBFMWGQV-RUDMXATFSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound features a bromine and chlorine-substituted phenyl ring and a methoxy-substituted phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The reaction between 4-bromo-3-chloroaniline and 4-methoxybenzaldehyde under acidic or basic conditions forms an intermediate Schiff base.

    Amidation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

    Oxidation: 4-hydroxy-3-chlorophenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving acrylamide derivatives.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide can involve:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)acrylamide: Lacks the methoxy group.

    N-(4-methoxyphenyl)acrylamide: Lacks the bromine and chlorine substituents.

Uniqueness

  • The presence of both bromine and chlorine atoms along with a methoxy group makes N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide unique in terms of its reactivity and potential applications.

Properties

IUPAC Name

(E)-N-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-14(17)15(18)10-12/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOCNUIBFMWGQV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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